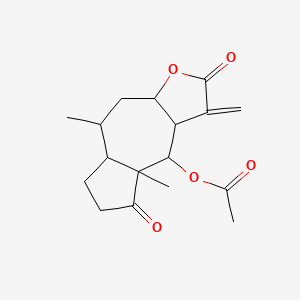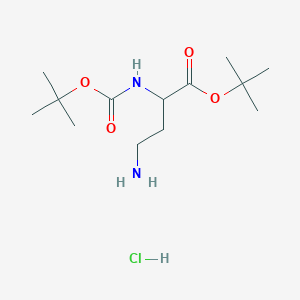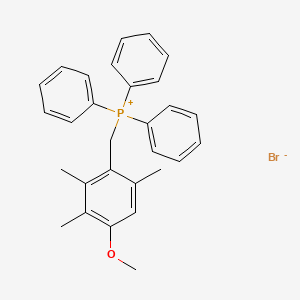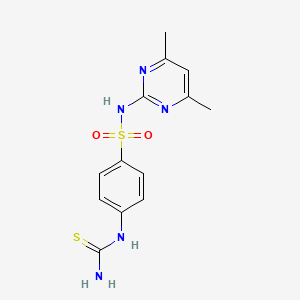
Monocobalt(II) bis(2-methyl-1H-imidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monocobalt(II) bis(2-methyl-1H-imidazole) is a coordination compound that features cobalt in the +2 oxidation state coordinated to two 2-methyl-1H-imidazole ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Monocobalt(II) bis(2-methyl-1H-imidazole) typically involves the reaction of cobalt(II) salts with 2-methyl-1H-imidazole under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent, such as ethanol or water, and then add 2-methyl-1H-imidazole to the solution. The mixture is stirred and heated to facilitate the coordination reaction, resulting in the formation of Monocobalt(II) bis(2-methyl-1H-imidazole).
Industrial Production Methods
While specific industrial production methods for Monocobalt(II) bis(2-methyl-1H-imidazole) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Monocobalt(II) bis(2-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: The 2-methyl-1H-imidazole ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学的研究の応用
Monocobalt(II) bis(2-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
作用機序
The mechanism by which Monocobalt(II) bis(2-methyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the cobalt center can facilitate electron transfer processes, while the 2-methyl-1H-imidazole ligands can stabilize reactive intermediates. In biological systems, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination or redox reactions, affecting their function.
類似化合物との比較
Similar Compounds
Monocobalt(II) bis(1H-imidazole): Similar structure but with unsubstituted imidazole ligands.
Monocobalt(II) bis(4-methyl-1H-imidazole): Similar structure but with methyl substitution at the 4-position of the imidazole ring.
Uniqueness
Monocobalt(II) bis(2-methyl-1H-imidazole) is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence the electronic and steric properties of the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from other cobalt-imidazole complexes.
特性
分子式 |
C8H12CoN4+2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC名 |
cobalt(2+);2-methyl-1H-imidazole |
InChI |
InChI=1S/2C4H6N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2 |
InChIキー |
MZAKCBDJCUWSSM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1.CC1=NC=CN1.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)




![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride](/img/structure/B13397150.png)

![5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide](/img/structure/B13397153.png)





![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)
